6-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Overview
Description
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline is an aromatic amine that belongs to the family of halogenated anilines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. It is extensively employed in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivativesThe reaction conditions often involve the use of halogenating agents such as bromine and chlorine gas, and the reactions are carried out under controlled temperatures to ensure selective substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine and chlorine gas for halogenation.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Anilines: Through nucleophilic substitution.
Quinones: Through oxidation.
Biaryl Compounds: Through coupling reactions.
Scientific Research Applications
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine and chlorine atoms contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but lacks the bromine atom.
6-Bromo-2-chloro-3-(trifluoromethoxy)aniline: Positional isomer with different substitution pattern.
6-Bromo-3-chloro-2-fluorobenzaldehyde: Contains a formyl group instead of an amino group.
Uniqueness
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZULXRJKKVJLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)OC(F)(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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